molecular formula C20H21ClN2O2 B271400 1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone

1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone

Cat. No. B271400
M. Wt: 356.8 g/mol
InChI Key: QGTKAAYSMFDDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone is a chemical compound that belongs to the class of indole derivatives. It has been widely used in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone is not fully understood. However, it has been suggested that it may exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
Studies have demonstrated that 1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone can exert a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of certain enzymes involved in the inflammatory response. It has also been shown to possess antioxidant properties and protect against oxidative stress-induced damage. In addition, it has been suggested to have anticancer properties and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone in lab experiments is its potential therapeutic applications. It has been shown to possess a range of beneficial effects, including anti-inflammatory, antioxidant, and anticancer properties. However, one of the limitations of using this compound is its complex chemical structure, which may make it difficult to synthesize and analyze.

Future Directions

There are several future directions for the study of 1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on exploring its potential therapeutic applications in various disease models, such as cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies could investigate the safety and toxicity profile of this compound to assess its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone involves the reaction of 4-chlorobenzaldehyde with tryptamine in the presence of a reducing agent like sodium borohydride. The resulting intermediate is then converted to the final product by reacting with ethyl chloroacetate followed by hydrolysis.

Scientific Research Applications

1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have also suggested that it may have neuroprotective and antidepressant effects.

properties

Product Name

1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methylindol-3-yl]ethanone

InChI

InChI=1S/C20H21ClN2O2/c1-12-19(13(2)24)20-16(11-22(3)4)18(25)10-9-17(20)23(12)15-7-5-14(21)6-8-15/h5-10,25H,11H2,1-4H3

InChI Key

QGTKAAYSMFDDBR-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2CN(C)C)O)C(=O)C

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2CN(C)C)O)C(=O)C

Origin of Product

United States

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